2,3,4,6-Tetrachloropyridine
Overview
Description
2,3,4,6-Tetrachloropyridine is a chemical compound with the molecular formula C5HCl4N . It is a perhalogenated compound that finds broad applications in many fields of chemistry . The compound is highly reactive towards nucleophilic attack due to its electron-deficient nature .
Synthesis Analysis
2,3,4,6-Tetrachloropyridine can be synthesized from the reaction of sodium phenylsulfinate with pentachloropyridine . Another method involves the cyclization reaction of 2,2,4-trichloro-4-cyanomethylbutyrate (MTCB) synthesized from methyl trichloroacetate (MTCA) and acrylonitrile (AN) .Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetrachloropyridine consists of a pyridine ring with four chlorine atoms attached at the 2, 3, 4, and 6 positions . The molecular weight of the compound is 216.9 g/mol .Chemical Reactions Analysis
2,3,4,6-Tetrachloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature . It has been shown in the literature that many factors including the nature of the nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .Physical And Chemical Properties Analysis
2,3,4,6-Tetrachloropyridine has a molecular weight of 216.9 g/mol . It has a computed XLogP3 value of 4, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Organic Synthesis
2,3,4,6-Tetrachloropyridine is an important raw material and intermediate used in organic synthesis . It’s highly reactive towards nucleophilic attack due to its electron-deficient nature .
Pharmaceutical Applications
In the pharmaceutical industry, 2,3,4,6-Tetrachloropyridine is used as a building block in the synthesis of chemically relevant organic compounds . It’s used to prepare highly substituted pyridine derivatives, which are important materials in organic chemistry, biochemistry, and pharmaceutical chemistry .
Dyestuff Production
2,3,4,6-Tetrachloropyridine is also used in the production of dyestuffs . The specific dyes that use this compound as a precursor aren’t mentioned, but it’s likely that it contributes to the formation of complex organic structures found in many dyes.
Catalyst Regeneration
In some processes, 2,3,4,6-Tetrachloropyridine is used in the synthesis of other compounds, and the spent catalyst from these reactions can be regenerated . This involves a two-step process of thermal desorption of the spent activated carbon and the activation of the treated carbon with steam .
Mechanism of Action
Target of Action
It’s known that chlorinated pyridines, such as this compound, are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
2,3,4,6-Tetrachloropyridine, like other perhalogenated pyridines, is highly reactive towards nucleophilic attack . This reactivity is due to the electron-deficient nature of the compound, which allows all halogen atoms to potentially be displaced by nucleophiles .
Biochemical Pathways
It’s known that perhalogenated pyridines can be used as building blocks in the synthesis of chemically relevant organic compounds . They have been used in the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,6-Tetrachloropyridine. Factors such as the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound .
Safety and Hazards
2,3,4,6-Tetrachloropyridine is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
Given its reactivity and utility in organic synthesis, 2,3,4,6-Tetrachloropyridine has potential for further exploration in the field of chemistry . Its use as a building block in the synthesis of chemically relevant organic compounds suggests potential for the development of new synthetic strategies and the creation of novel compounds .
properties
IUPAC Name |
2,3,4,6-tetrachloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFNDUTVMQOPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065709 | |
Record name | 2,3,4,6-Tetrachloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetrachloropyridine | |
CAS RN |
14121-36-9 | |
Record name | 2,3,4,6-Tetrachloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14121-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,4,6-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,4,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4,6-Tetrachloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-tetrachloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,6-Tetrachloropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B433Q7TVW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,3,4,6-Tetrachloropyridine synthesized?
A1: 2,3,4,6-Tetrachloropyridine can be synthesized by photolyzing pentachloropyridine. This reaction has been observed to be effective in solvents like cyclohexane, diethyl ether, dioxane, and benzene. [, ] Interestingly, the solvent used can influence the final product. While irradiation in the first three solvents yields 2,3,4,6-tetrachloropyridine, using benzene as a solvent results in the formation of tetrachloro-3-phenylpyridine. []
Q2: What are the potential applications of 2,3,4,6-Tetrachloropyridine in synthetic chemistry?
A2: 2,3,4,6-Tetrachloropyridine serves as a valuable substrate for nucleophilic substitution reactions. [] This property makes it a useful building block for synthesizing a variety of other chlorinated pyridine derivatives, which could potentially have applications in different fields like pharmaceuticals or materials science. Further research is needed to explore these potential applications in detail.
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